molecular formula C12H12N4O2S2 B4573975 N-(13-BENZOTHIAZOL-2-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-(13-BENZOTHIAZOL-2-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4573975
M. Wt: 308.4 g/mol
InChI Key: RNPUGYQIOMAWPI-UHFFFAOYSA-N
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Description

N-(13-Benzothiazol-2-yl)-1-ethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound that combines the structural features of benzothiazole, pyrazole, and sulfonamide groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activities and protein interactions.

    Medicine: As an antimicrobial agent against bacteria and fungi, and as an antiproliferative agent in cancer research.

    Industry: Potential use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(13-Benzothiazol-2-yl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Pyrazole Formation: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones.

    Sulfonamide Formation: The final step involves the sulfonation of the pyrazole derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(13-Benzothiazol-2-yl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:

    Antimicrobial Activity: It may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes.

    Antiproliferative Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)benzenesulfonamide
  • N-(1,3-Benzothiazol-2-yl)-4-iodobenzene-1-sulfonamide
  • N-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride

Uniqueness: N-(13-Benzothiazol-2-yl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to the combination of benzothiazole, pyrazole, and sulfonamide groups in a single molecule, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-2-16-8-9(7-13-16)20(17,18)15-12-14-10-5-3-4-6-11(10)19-12/h3-8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPUGYQIOMAWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(13-BENZOTHIAZOL-2-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(13-BENZOTHIAZOL-2-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N-(13-BENZOTHIAZOL-2-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N-(13-BENZOTHIAZOL-2-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N-(13-BENZOTHIAZOL-2-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N-(13-BENZOTHIAZOL-2-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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